5-methyl-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide - 646530-38-3

5-methyl-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide

Catalog Number: EVT-4567861
CAS Number: 646530-38-3
Molecular Formula: C14H16N2O5
Molecular Weight: 292.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of 5-methyl-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide typically involves a multi-step process. A key step is the heterocyclization of β-aryl-substituted vinyl ketones using tert-butyl nitrite in the presence of water. This reaction yields the desired 5-methyl-4-aminoisoxazole core structure. Subsequent acylation of the amino group with 3,4,5-trimethoxybenzoyl chloride introduces the trimethoxyphenyl moiety, yielding the target compound. []

Mechanism of Action

5-Methyl-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide has been identified as a potential microtubule destabilizing agent. [, ] Microtubules play crucial roles in cell division, and their disruption can inhibit cancer cell proliferation. While the precise mechanism of action is still under investigation, studies suggest that the compound might exert its effect through interactions with tubulin, the protein subunit of microtubules. This interaction may interfere with the assembly of tubulin into microtubules, thereby disrupting the microtubule network and leading to cell cycle arrest and apoptosis in cancer cells. []

Applications
  • Anticancer activity: Studies have demonstrated its antiproliferative activity against various cancer cell lines, including human lung carcinoma A549 cells. [] The compound exhibits potent cytotoxicity and inhibits cell viability in the nanomolar to submicromolar concentration range. [] Research indicates that it stimulates partial depolymerization of microtubules in cancer cells, suggesting its potential as a microtubule destabilizing agent. [] Additionally, the compound has shown promising results in inhibiting tumor growth in vivo using mouse xenograft models of human colorectal and prostate cancer. []

(-)-trans-(2S,5S)-2-[3-[(2-Oxopropyl)sulfonyl]-4-n-propoxy-5-(3-hydroxypropoxy)phenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Compound Description: This compound is a potent platelet-activating factor (PAF) antagonist that exhibits promising in vitro and in vivo activity. It emerged from structural modifications of MK-0287, a compound evaluated in clinical trials for asthma []. The modifications include the elaboration of the 3'-[(hydroxyethyl)sulfonyl] group to a β-keto propylsulfonyl and the replacement of the 5'-methyl ether with a 3-hydroxypropyl ether [].

4-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide

Compound Description: This compound displays antimitotic properties and affects microtubule dynamics in A549 human lung carcinoma cells []. It induces partial microtubule depolymerization at a high concentration (100 μM) and exhibits potent cytotoxicity (IC50 = 0.99 μM for cell growth inhibition; IC50 = 0.271 μM for cell viability) [].

Relevance: This compound shares the 5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazole core structure with 5-methyl-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide. The research suggests that the 3,4,5-trimethoxyphenyl group significantly influences the activity of these compounds [].

3-Methyl-N-[5-methyl-3-(3,4,5-trimethoxyphenyl)isoxazol-4-yl]benzamide

Compound Description: This compound demonstrates selective cytotoxicity towards the androgen-sensitive human prostate adenocarcinoma cell line LNCaP (IC50 = 0.301 μM) []. Its cytotoxicity is significantly lower in conditionally normal cell lines (WI-26 VA4, human umbilical vein endothelial cells) and primary fibroblasts [].

N-Methyl-N-(3,4,5-trimethoxyphenyl-4-methylaminobenzenesulfonamide (38), N-Methyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide (42), and N-Benzyl-N-(3,4,5-trimethoxyphenyl-4-methoxy-3-aminobenzenesulfonamide (45)

Compound Description: These three compounds are potent microtubule-destabilizing sulfonamides developed as potential alternatives to taxane-based chemotherapy for pan-gynecological cancers []. They exhibit nanomolar antiproliferative activity against ovarian, breast, and cervix carcinoma cells, surpassing even paclitaxel in some cases []. Their mechanism of action involves tubulin binding, leading to microtubule network disruption, in vitro tubulin polymerization inhibition, mitotic catastrophe, and ultimately, apoptosis [].

5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (1)

Compound Description: This compound serves as a promising starting point for developing novel inhibitors of the mitochondrial permeability transition pore (mtPTP) []. It effectively inhibits mitochondrial swelling (EC50 < 0.39 μM) without affecting the inner mitochondrial membrane potential [].

N-(3-Chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (60)

Compound Description: This compound represents a potent mtPTP inhibitor derived from the optimization of compound 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide (1) []. It demonstrates potent inhibition of mtPTP and effectively enhances the calcium retention capacity of mitochondria []. Furthermore, its therapeutic potential and in vivo efficacy have been validated in a zebrafish model of collagen VI congenital muscular dystrophies [].

Properties

CAS Number

646530-38-3

Product Name

5-methyl-N-(3,4,5-trimethoxyphenyl)-3-isoxazolecarboxamide

IUPAC Name

5-methyl-N-(3,4,5-trimethoxyphenyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C14H16N2O5

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C14H16N2O5/c1-8-5-10(16-21-8)14(17)15-9-6-11(18-2)13(20-4)12(7-9)19-3/h5-7H,1-4H3,(H,15,17)

InChI Key

MBPWFNIMUDRPIX-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.